![molecular formula C13H8F2O B14140117 4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1214374-20-5](/img/structure/B14140117.png)
4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and an aldehyde group is attached at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.
Formylation Reaction: The introduction of the aldehyde group at the 2 position can be achieved through a formylation reaction. This can be done using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
While specific industrial production methods for 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4,4’-Difluoro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde depends on the specific reactions it undergoes. For example:
Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.
Substitution: The fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid: The oxidized form of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde.
4,4’-Difluoro-[1,1’-biphenyl]-2-methanol: The reduced form of 4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde.
Uniqueness
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Número CAS |
1214374-20-5 |
|---|---|
Fórmula molecular |
C13H8F2O |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-11-3-1-9(2-4-11)13-6-5-12(15)7-10(13)8-16/h1-8H |
Clave InChI |
DLJDPBXMUQZTNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


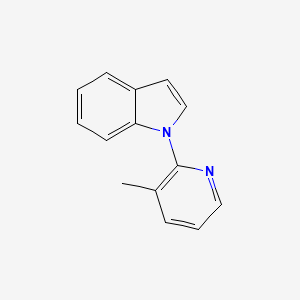
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
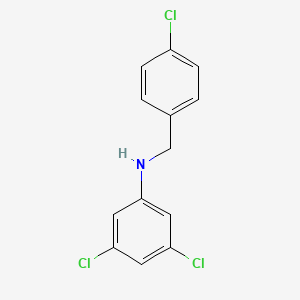
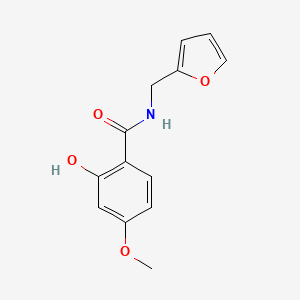
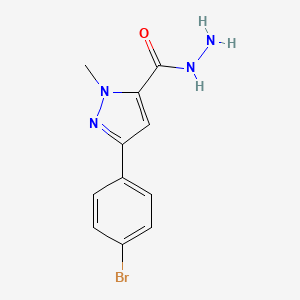

![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)

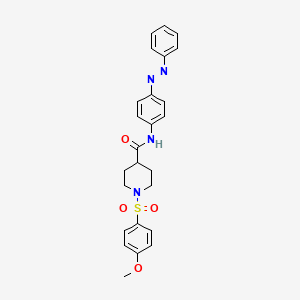
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
